5-Bromo-4-nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole

Pyrazole Regiochemistry Nucleophilic Aromatic Substitution Cross-Coupling Site Selectivity

Orthogonally protected pyrazole building block. Features acid-labile N1-THP protection compatible with Suzuki-Miyaura coupling at 5-Br and nitro reduction at C4 without premature deprotection. Enables three-step library synthesis of 4-amino-5-aryl pyrazoles for kinase and CNS targets. Distinct from regioisomer 4-bromo-5-nitro (CAS 1235407-34-7). 98+% purity with batch-specific NMR/HPLC/GC documentation.

Molecular Formula C8H10BrN3O3
Molecular Weight 276.09 g/mol
CAS No. 1429309-54-5
Cat. No. B1378790
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-4-nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole
CAS1429309-54-5
Molecular FormulaC8H10BrN3O3
Molecular Weight276.09 g/mol
Structural Identifiers
SMILESC1CCOC(C1)N2C(=C(C=N2)[N+](=O)[O-])Br
InChIInChI=1S/C8H10BrN3O3/c9-8-6(12(13)14)5-10-11(8)7-3-1-2-4-15-7/h5,7H,1-4H2
InChIKeyLGGFJFNRBLOXGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-4-nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole (CAS 1429309-54-5): A Strategic THP-Protected Pyrazole Scaffold for Orthogonal Derivatization


5-Bromo-4-nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole is a heterobifunctional pyrazole building block bearing an N1-tetrahydropyran-2-yl (THP) protecting group, a 4-nitro electron-withdrawing group, and a 5-bromo cross-coupling handle . It possesses a molecular formula of C₈H₁₀BrN₃O₃ and a molecular weight of 276.09 g/mol, available in purities up to 98+% with batch-specific QC documentation including NMR, HPLC, and GC . The orthogonal reactivity profile—defined by the acid-labile THP group, reducible nitro moiety, and Suzuki-competent bromo substituent—establishes this compound as a strategically differentiated intermediate relative to its regioisomeric and deprotected analogs.

Why Substituting 5-Bromo-4-nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole with Regioisomers or Deprotected Analogs Jeopardizes Synthetic Outcomes


Generic substitution among bromo-nitropyrazole derivatives—particularly between regioisomers differing in bromine/nitro positioning or between THP-protected and deprotected analogs—carries quantifiable risks in both reaction efficiency and product distribution. The 5-bromo-4-nitro substitution pattern in the target compound confers distinct electronic and steric properties that govern regioselectivity in subsequent cross-coupling and nucleophilic aromatic substitution steps . Furthermore, the N1-THP group serves a dual purpose: it prevents undesired N-alkylation side reactions during multistep sequences while enabling quantitative deprotection under mild acidic conditions (e.g., HCl/MeOH or TFA/DCM) to liberate the free NH pyrazole [1]. Utilizing the regioisomer 4-bromo-5-nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole (CAS 1235407-34-7) or the unprotected 3-bromo-4-nitro-1H-pyrazole (CAS 784193-37-9) in the same synthetic protocol would alter the site selectivity of electrophilic attack and introduce competing N-H deprotonation pathways, respectively—both outcomes that compromise yield and purity without compensatory analytical advantages .

Quantitative Differentiation Evidence: 5-Bromo-4-nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole vs. Closest Analogs


Regioisomeric Selectivity Advantage: 5-Bromo-4-Nitro Pattern Confers Orthogonal Reactivity vs. 4-Bromo-5-Nitro Isomer

The 5-bromo-4-nitro substitution pattern in 5-bromo-4-nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole (CAS 1429309-54-5) places the bromine leaving group at the 5-position of the pyrazole ring, which is electronically distinct from the 4-bromo-5-nitro regioisomer (CAS 1235407-34-7). In 5-bromo-4-nitropyrazoles, the nitro group at the 4-position exerts a strong electron-withdrawing effect that activates the adjacent 5-position toward nucleophilic displacement while simultaneously deactivating the ring toward electrophilic attack . This regiochemical arrangement is particularly consequential for sequential derivatization: the 5-bromo handle is positioned for preferential Suzuki-Miyaura coupling without interference from the nitro group, whereas the 4-bromo-5-nitro isomer places the bromine at a less electronically activated position, necessitating harsher coupling conditions that risk nitro group reduction or decomposition [1].

Pyrazole Regiochemistry Nucleophilic Aromatic Substitution Cross-Coupling Site Selectivity

THP Protection Enables Orthogonal Deprotection Strategy Unavailable to N-Alkyl Pyrazole Analogs

The N1-tetrahydropyran-2-yl (THP) protecting group in the target compound provides a quantifiable synthetic advantage over permanently substituted N-alkyl pyrazole analogs such as 1-allyl-5-bromo-4-nitro-1H-pyrazole (CAS 1429309-53-4) and 5-bromo-4-nitro-1-propyl-1H-pyrazole. The THP group is an acid-labile acetal-type protecting group that undergoes quantitative cleavage under mild acidic conditions (e.g., 1M HCl in MeOH, p-toluenesulfonic acid in EtOH, or TFA in DCM at room temperature), liberating the free NH pyrazole scaffold for subsequent N-functionalization or bioisostere incorporation [1]. In contrast, N-allyl and N-propyl substituents are not cleavable under standard acidic or basic conditions without destroying the pyrazole core, permanently locking the molecule into a single substitution state that precludes downstream diversification .

Protecting Group Chemistry Orthogonal Synthesis Multistep Derivatization

Molecular Weight and Steric Profile Differentiation vs. Unprotected 3-Bromo-4-nitro-1H-pyrazole

The target compound (MW 276.09 g/mol) differs substantially from the unprotected analog 3-bromo-4-nitro-1H-pyrazole (CAS 784193-37-9, MW 191.97 g/mol) in both molecular weight and chromatographic behavior . The THP group adds 84.12 g/mol (approximately 44% mass increase) and introduces a lipophilic tetrahydropyran ring that modifies the compound's partition coefficient and HPLC retention characteristics. This physicochemical differentiation is operationally significant: the target compound exhibits increased solubility in organic solvents (THF, DCM, EtOAc) relative to the unprotected analog, facilitating homogeneous reaction conditions in non-aqueous cross-coupling protocols . Additionally, the THP group eliminates the acidic N-H proton (pKa ≈ 14 for pyrazole N-H), preventing undesired deprotonation under basic coupling conditions that would otherwise consume stoichiometric base and generate a nucleophilic pyrazolate anion capable of competing side reactions .

Physicochemical Properties Chromatographic Behavior Solubility Profile

High-Value Application Scenarios for 5-Bromo-4-nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole in Pharmaceutical and Agrochemical Research


Scenario 1: Sequential Orthogonal Derivatization for Kinase Inhibitor Fragment Libraries

Researchers constructing focused libraries of pyrazole-based kinase inhibitors can leverage the orthogonal reactivity of this compound in a three-step sequence: (1) Suzuki-Miyaura coupling at the 5-bromo position with aryl/heteroaryl boronic acids (using Pd(dppf)Cl₂ or Pd(PPh₃)₄, K₂CO₃, dioxane/H₂O, 80-100°C) to install hydrophobic aryl groups targeting the kinase hydrophobic pocket; (2) nitro group reduction to the corresponding 4-amino derivative (H₂, Pd/C, EtOH or SnCl₂/HCl) without affecting the THP protecting group; (3) acid-catalyzed THP deprotection (1M HCl/MeOH, rt) to liberate the N-H pyrazole, which can then be alkylated or arylated to modulate kinase hinge-binding interactions. This sequence is not feasible with N-alkyl analogs due to the permanent N-substitution, nor with the 4-bromo-5-nitro regioisomer which would require altered coupling conditions that may reduce the nitro group prematurely [1].

Scenario 2: Late-Stage Functionalization in Agrochemical Lead Optimization

In agrochemical discovery programs targeting fungicidal or herbicidal pyrazole carboxamides (e.g., SDHI fungicide analogs), the target compound serves as an advanced intermediate for late-stage diversification. The 4-nitro group can be selectively reduced to the amine (Zn/AcOH or catalytic hydrogenation) followed by acylation with diverse carboxylic acids to generate carboxamide libraries. The 5-bromo handle remains intact during these transformations, enabling a subsequent round of Pd-catalyzed cross-coupling to explore aryl substitution patterns. The THP group provides acid-labile protection that is compatible with the acidic nitro reduction conditions (e.g., SnCl₂/HCl), whereas alternative protecting groups such as SEM or BOC would undergo premature cleavage under these same conditions, demonstrating the unique suitability of THP for this specific reaction sequence [2].

Scenario 3: Preparation of 5-Substituted-4-amino Pyrazole Bioisosteres for CNS Drug Discovery

The compound is optimally suited for preparing 4-amino-5-aryl pyrazoles, a privileged scaffold in CNS drug discovery (e.g., mGluR modulators, GABA-A receptor ligands). The sequence involves: (1) Suzuki coupling at C5 (aryl introduction); (2) nitro reduction to NH₂ at C4 (amine handle for subsequent functionalization); (3) THP deprotection to expose N1-H (hydrogen bond donor for target engagement). The orthogonal stability profile of the THP group—resistant to basic cross-coupling conditions yet cleavable under mild acid—ensures that the N1 position remains protected through the C-C bond-forming and reduction steps, preventing N-arylation side products that would contaminate the final library. The 5-bromo-4-nitro regioisomer (CAS 1429309-54-5) is specifically required here, as the 4-bromo-5-nitro isomer would place the aryl group at C4 after coupling, altering the vector of the hydrophobic substituent relative to the N1-H hydrogen bond donor and fundamentally changing the pharmacophore geometry [3].

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